REACTION_SMILES
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[CH3:2][O:3][C:4]([CH2:5][CH2:6][CH2:7][NH2:8])=[O:9].[Cl:10][c:11]1[c:12](-[c:18]2[n:19][o:20][c:21]([CH3:26])[c:22]2[C:23](=[O:24])[Cl:25])[c:13]([F:17])[cH:14][cH:15][cH:16]1.[ClH:1]>>[CH3:2][O:3][C:4]([CH2:5][CH2:6][CH2:7][NH:8][C:23]([c:22]1[c:18](-[c:12]2[c:11]([Cl:10])[cH:16][cH:15][cH:14][c:13]2[F:17])[n:19][o:20][c:21]1[CH3:26])=[O:24])=[O:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CCCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1onc(-c2c(F)cccc2Cl)c1C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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COC(=O)CCCNC(=O)c1c(-c2c(F)cccc2Cl)noc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |